molecular formula C23H30N2O4S B11144993 N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide

N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide

Cat. No.: B11144993
M. Wt: 430.6 g/mol
InChI Key: OZPBZXLPAAGQIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core with three distinct substituents:

  • 4-(Diethylamino)benzyl group: Enhances lipophilicity and modulates electronic properties via the tertiary amine.
  • 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing moiety that introduces conformational rigidity and electron-withdrawing effects.
  • 2-Methoxybenzamide: The ortho-methoxy group provides steric hindrance and electron-donating character.

Properties

Molecular Formula

C23H30N2O4S

Molecular Weight

430.6 g/mol

IUPAC Name

N-[[4-(diethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide

InChI

InChI=1S/C23H30N2O4S/c1-4-24(5-2)19-12-10-18(11-13-19)16-25(20-14-15-30(27,28)17-20)23(26)21-8-6-7-9-22(21)29-3/h6-13,20H,4-5,14-17H2,1-3H3

InChI Key

OZPBZXLPAAGQIQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

The synthesis of N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide often involves multi-step reactions. For example, the synthesis of related compounds like 2-(diethylamino)thieno[1,3]oxazin-4-ones involves a five-step route, starting from ethyl 2-aminothiophene-3-carboxylates. The complexity of synthesizing such compounds highlights the intricate nature of their preparation.

Chemical Reactions Analysis

N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide can undergo various chemical reactions, including electrophilic substitution reactions. These reactions are pivotal in modifying the structure and enhancing biological activity. Common reagents and conditions used in these reactions include electrophiles and specific catalysts that facilitate the substitution process.

Scientific Research Applications

This compound is significant due to its potential biological activities and applications in medicinal chemistry. It is related to various fused heterocyclic systems, which are crucial for their biological activity. The compound’s stability and reactivity make it an important candidate for enzyme inhibitors and other medicinal applications.

Mechanism of Action

The mechanism by which N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The molecular structure of related compounds demonstrates significant stability and reactivity, which are crucial for their biological activity.

Comparison with Similar Compounds

Key Structural Differences

The table below highlights critical variations between the target compound and its analogs:

Compound Name (Reference) Benzyl Substituent Benzamide Substituent Additional Groups Molecular Weight (HRMS) Yield (%) Purity (%)
Target Compound 4-(Diethylamino) 2-Methoxy 1,1-Dioxidotetrahydrothiophen-3-yl Not reported Not reported Not reported
N-[4-(Dimethylamino)benzyl]-...-2-fluorobenzamide 4-(Dimethylamino) 2-Fluoro 1,1-Dioxidotetrahydrothiophen-3-yl Not reported Not reported Not reported
N-[4-(Dimethylamino)benzyl]-...-4-isopropoxybenzamide 4-(Dimethylamino) 4-Isopropoxy 1,1-Dioxidotetrahydrothiophen-3-yl Not reported Not reported Not reported
4-Chloro-N-(1-(4-(3-ethylureido)benzyl)piperidin-4-yl)-2-methoxybenzamide 4-(3-Ethylureido) 2-Methoxy, 4-Chloro Piperidin-4-yl 445.1928 [M + H]+ 39.5 Not reported
3-(4-Cyanophenyl)-1-[4-(diethylamino)benzyl]urea 4-(Diethylamino) Urea linker 5-Methyl-3-phenylisoxazol-4-yl Not reported Not reported Not reported

Key Observations

Substituent Effects: Diethylamino vs. 2-Methoxy vs. Sulfone Group: Present in the target and , this group likely stabilizes the molecule through strong dipole interactions and rigidity .

Synthesis and Yield :

  • Compounds with piperidine or urea linkers (e.g., ) show moderate yields (39.5–60.2%), suggesting that the target compound’s synthesis may require optimized conditions to improve efficiency .

Purity :

  • Analogs in achieved HPLC purity >96%, indicating that high-purity benzamide derivatives are attainable via column chromatography or recrystallization .

Biological Activity

N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide is a synthetic organic compound notable for its diverse biological activities. This compound features a complex structure that includes a diethylamino group, a tetrahydrothiophene moiety, and a methoxybenzamide framework. Understanding its biological activity is crucial for its potential applications in medicinal chemistry.

Chemical Structure

The molecular formula of the compound is C20H26N2O3S2C_{20}H_{26}N_{2}O_{3}S_{2}, with a molecular weight of approximately 394.56 g/mol. The structural components contribute to its reactivity and interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate several biochemical pathways, leading to potential therapeutic effects. The specific mechanisms remain to be fully elucidated through further research.

Biological Activities

Preliminary studies have suggested that this compound may exhibit several biological activities:

  • Antitumor Activity : Research indicates potential efficacy against cancer cell lines, particularly melanoma and breast cancer cells. For instance, in vitro binding studies demonstrated significant uptake in melanoma cells, suggesting its utility as a targeted therapeutic agent .
  • Antimicrobial Properties : The compound may show activity against certain bacterial strains, although detailed studies are required to confirm these effects and establish mechanisms.
  • Neuroprotective Effects : Given the presence of the diethylamino group, there is speculation regarding neuroprotective properties that could be beneficial in neurological disorders.

Case Studies and Research Findings

A review of existing literature reveals several case studies highlighting the compound's biological activity:

StudyFindings
In Vitro Studies on Melanoma Cells High binding affinity observed with B16F1 melanoma cells, indicating potential for targeted therapies .
Cell Internalization Studies Approximately 60.7% internalization of the compound was noted in melanoma cells, suggesting effective cellular uptake .
Biodistribution in Animal Models In vivo studies showed rapid tumor uptake with minimal distribution to normal tissues, indicating favorable pharmacokinetics for tumor targeting .

Synthesis and Analytical Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Tetrahydrothiophene Ring : This can be achieved through oxidation reactions using suitable oxidizing agents.
  • Coupling Reaction : The benzamide moiety is coupled with the tetrahydrothiophene derivative under controlled conditions to ensure high yield and purity.

Analytical methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Future Directions

Further investigations are necessary to elucidate the precise mechanisms of action and therapeutic potential of this compound. Future research should focus on:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific targets.
  • Expanded Biological Testing : Conducting broader assays across different cancer types and microbial strains.
  • Clinical Trials : Initiating preclinical and clinical trials to evaluate safety and efficacy in humans.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.